

benzyl decanoate esterification methods

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Compound Focus: Benzyl decanoate

CAS No.: 42175-41-7

Cat. No.: S520949

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Chemical Profile of Benzyl Decanoate

Benzyl decanoate is a carboxylic acid ester with the formula $C_{17}H_{26}O_2$ and a molecular weight of 262.39 g/mol [1]. Below is a summary of its key physical properties, which are essential for identification, purification, and handling [2] [1].

Property	Value / Description
CAS Number	42175-41-7 [2] [1]
Other Names	Benzyl caprate; Decanoic acid benzyl ester [2] [1]
Appearance	Colorless oily liquid [1]
Odor	Very faint, fatty-waxy, remotely floral [1]
Boiling Point	345 °C [2] [1]
Density	0.956 [2] [1]
Flash Point	110 °C [2] [1]
Refractive Index	1.489 [2]

Esterification Methods for Synthesis

Benzyl decanoate can be synthesized through several esterification pathways. The table below compares three primary methods, highlighting their advantages and limitations to help select the most appropriate one for your research goals [3] [4] [5].

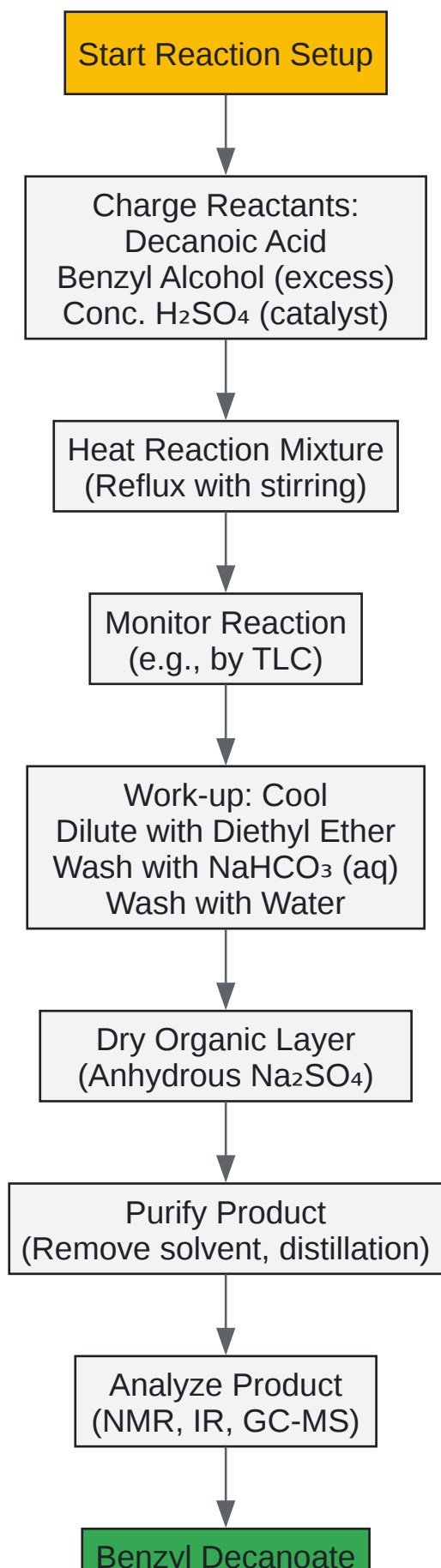
Method	Principle	Reactants	Typical Conditions	Key Characteristics
Fischer Esterification [3] [4]	Direct, acid-catalyzed condensation	Decanoic acid, Benzyl alcohol [3]	Acid catalyst (e.g., H ₂ SO ₄), heat [4] [5]	Reversible reaction; requires excess alcohol or water removal for high yield [4].
From Acid Chloride [3] [5]	Reaction with a more reactive carboxylic acid derivative	Decanoyl chloride, Benzyl alcohol [3]	Room temperature or gentle warming [3] [5]	Fast, irreversible; produces corrosive HCl gas [3] [5].
From Benzyl Chloride [6]	Nucleophilic substitution	Decanoic acid, Benzyl chloride, Catalyst [6]	Catalyst (e.g., quaternary ammonium carboxylate), 10-200°C [6]	Avoids use of benzyl alcohol; in-situ generation of benzyl chloride possible [6].

Detailed Experimental Protocol

This protocol provides a detailed procedure for the synthesis of **benzyl decanoate** via the **Fischer Esterification** method, which is a classic and widely accessible approach for researchers [4] [7].

Title: Detailed Procedure for the Synthesis of **Benzyl Decanoate** via Fischer Esterification

Principle: This method involves the direct acid-catalyzed condensation of decanoic acid with benzyl alcohol to yield **benzyl decanoate** and water. The reaction is equilibrium-controlled, and the yield is driven to completion by using an excess of one reagent and removing the water byproduct [4] [7].





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Materials:

- **Reactants:** Decanoic acid (e.g., 5.0 g, ~28 mmol), Benzyl alcohol (excess, e.g., 4.5 g, ~42 mmol) [4] [7].
- **Catalyst:** Concentrated Sulfuric Acid (H₂SO₄), few drops [4] [5].
- **Solvents:** Diethyl Ether, Saturated Aqueous Sodium Bicarbonate (NaHCO₃), Brine.
- **Drying Agent:** Anhydrous Sodium Sulfate (Na₂SO₄).
- **Lab Equipment:** Round-bottom flask (50-100 mL), Reflux condenser, Heating mantle with stirrer, Separatory funnel, Thin-layer chromatography (TLC) setup.

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask, combine decanoic acid and benzyl alcohol. Add a few drops of concentrated sulfuric acid and a small magnetic stir bar [4] [5].
- **Heating and Reflux:** Attach a reflux condenser to the flask. Heat the mixture with stirring to a gentle reflux. Maintain reflux for 1-4 hours [4] [5]. The reaction progress can be monitored by TLC.
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.
 - Carefully transfer the mixture to a separatory funnel containing diethyl ether and water to dilute.
 - Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution (carefully, as CO₂ will be released) and then with brine [4].
- **Drying:** Transfer the ether layer (organic phase) to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 10-15 minutes.
- **Purification:** Filter off the drying agent and remove the diethyl ether solvent under reduced pressure using a rotary evaporator. The crude product can be further purified via distillation under reduced pressure to obtain a colorless oily liquid [1].
- **Characterization:** Analyze the final product using appropriate techniques such as NMR spectroscopy, IR spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.

Expected Results & Characterization

Upon successful synthesis, you will obtain **benzyl decanoate** as a colorless oily liquid [1]. The following table outlines key spectroscopic signatures expected for the compound.

Technique	Expected Key Signals / Data
IR Spectroscopy	Strong C=O stretch $\sim 1735\text{-}1745\text{ cm}^{-1}$ (ester carbonyl); C-O stretches $\sim 1000\text{-}1300\text{ cm}^{-1}$ [3].
^1H NMR	δ 7.25-7.40 ppm (m, 5H, Ar-H); δ 5.10 ppm (s, 2H, -OCH ₂ -Ph); δ 2.30 ppm (t, 2H, -C(O)CH ₂ -); δ 1.60 ppm (m, 2H, -C(O)CH ₂ CH ₂ -); δ 1.25 ppm (br s, 12H, -(CH ₂) ₆ -); δ 0.88 ppm (t, 3H, -CH ₃) [2].
GC-MS	Molecular ion peak $m/z = 262$ [M] ⁺ .

Safety & Environmental Considerations

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
- **Chemical Hazards:**
 - **Concentrated Sulfuric Acid:** Highly corrosive. Handle with extreme care.
 - **Benzyl Alcohol and Benzyl Chloride:** Can be irritants. Benzyl chloride is a lachrymator (tear gas agent) and should be handled in a fume hood [6].
 - **Diethyl Ether:** Highly flammable. Ensure no open flames or sparks are present during work-up.
- **Waste Disposal:** Follow all institutional guidelines for disposal of organic waste, acidic solutions, and spent drying agents.

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